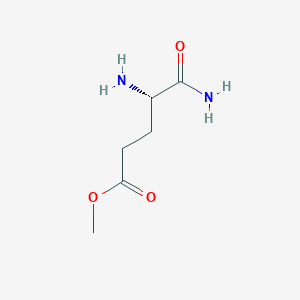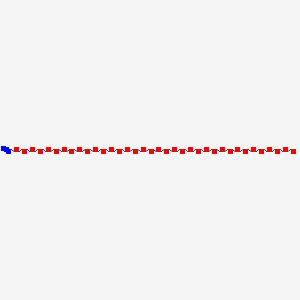
SPDP-PEG36-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPDP-PEG36-acid, also known as N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 36-acid, is a heterobifunctional crosslinking reagent. It is designed to conjugate free amines and sulfhydryls, facilitating the formation of stable amide and disulfide bonds. This compound is particularly useful in bioconjugation, where it serves as a linker between peptides, proteins, and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG36-acid involves the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with polyethylene glycol (PEG) of 36 units. The reaction typically employs a suitable carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of PEG. The activated PEG then reacts with the amine group of SPDP to form an amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
SPDP-PEG36-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The pyridyl disulfide group reacts with free thiols to form disulfide bonds.
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of coupling reagents like EDC or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Common Reagents and Conditions
Coupling Reagents: EDC, HATU
Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
Disulfide Bonds: Formed when the pyridyl disulfide group reacts with thiols.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
科学的研究の応用
SPDP-PEG36-acid is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the modification of surfaces and materials to introduce functional groups for further chemical reactions
作用機序
SPDP-PEG36-acid exerts its effects through the formation of stable amide and disulfide bonds. The carboxylic acid group reacts with primary amines to form amide bonds, while the pyridyl disulfide group reacts with thiols to form disulfide bonds. These reactions enable the conjugation of various biomolecules, facilitating their study and application in different fields .
類似化合物との比較
SPDP-PEG36-acid is unique due to its specific combination of functional groups and the length of the PEG linker. Similar compounds include:
SPDP-PEG12-acid: Contains a shorter PEG linker, resulting in different solubility and reactivity properties.
OPSS-PEG36-acid: Similar structure but with different functional groups, leading to variations in reactivity and applications
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H158N2O39S2/c86-81(5-80-125-126-82-3-1-2-6-85-82)84-7-9-90-11-13-92-15-17-94-19-21-96-23-25-98-27-29-100-31-33-102-35-37-104-39-41-106-43-45-108-47-49-110-51-53-112-55-57-114-59-61-116-63-65-118-67-69-120-71-73-122-75-77-124-79-78-123-76-74-121-72-70-119-68-66-117-64-62-115-60-58-113-56-54-111-52-50-109-48-46-107-44-42-105-40-38-103-36-34-101-32-30-99-28-26-97-24-22-95-20-18-93-16-14-91-12-10-89-8-4-83(87)88/h1-3,6H,4-5,7-80H2,(H,84,86)(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETQZNCXLDFCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H158N2O39S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1872.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)













